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Compound of Interest

Compound Name: 1-Methylpyrrolidine-2-methanol

Cat. No.: B7805420 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 1-
Methylpyrrolidine-2-methanol, a key building block in pharmaceutical and materials science.

Designed for researchers, scientists, and drug development professionals, this document offers

a comprehensive examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectral data, underpinned by field-proven insights and methodologies. Our focus is on not just

presenting data, but on elucidating the causal relationships between molecular structure and

spectral features, thereby providing a robust framework for experimental design and data

interpretation.

Introduction
1-Methylpyrrolidine-2-methanol (CAS No. 3554-65-2) is a chiral amino alcohol with a

molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol [1]. Its structure,

featuring a tertiary amine within a pyrrolidine ring and a primary alcohol, makes it a versatile

intermediate in the synthesis of a wide range of biologically active compounds and chiral

ligands. Accurate and unambiguous characterization of this molecule is paramount for its

effective utilization. Spectroscopic techniques, particularly NMR and IR, are indispensable tools

for confirming its identity and purity. This guide will delve into the detailed analysis of its ¹H

NMR, ¹³C NMR, and IR spectra.

Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the molecular structure

and identify the different chemical environments of the protons and carbon atoms.
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Sample Preparation Data Acquisition (400 MHz Spectrometer) Data Processing

Dissolve ~5-10 mg of 1-Methylpyrrolidine-2-methanol in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K). Tune and shim the probe to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Set appropriate parameters: spectral width (~12 ppm), number of scans (e.g., 16), and relaxation delay (e.g., 1-2 s). Apply Fourier transformation to the Free Induction Decay (FID). Phase correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the signals and analyze the multiplicities and coupling constants.

Sample Preparation Data Acquisition (100 MHz Spectrometer) Data Processing

Prepare a more concentrated sample (~20-50 mg in ~0.6 mL of CDCl₃) than for ¹H NMR. Transfer the solution to a 5 mm NMR tube. Insert the sample and allow for temperature equilibration. Tune and shim the probe. Acquire a proton-decoupled ¹³C NMR spectrum. Set appropriate parameters: spectral width (~220 ppm), a larger number of scans (e.g., 256 or more), and a relaxation delay of ~2 s. Apply Fourier transformation and phase correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm. Identify and assign the carbon signals.

Instrument Setup Sample Analysis Data Processing and Cleanup

Ensure the ATR crystal (e.g., diamond) is clean. Collect a background spectrum of the clean, empty ATR crystal. Place a small drop of 1-Methylpyrrolidine-2-methanol onto the ATR crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software automatically ratios the sample spectrum to the background spectrum. Identify and label the significant absorption bands. Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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